![molecular formula C10H14ClN3 B8220573 4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride](/img/structure/B8220573.png)
4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride is a synthetic organic compound characterized by a unique bicyclo[1.1.1]pentane structure fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the hydrazine group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the cyclization of suitable precursors under high-pressure conditions to form the bicyclo[1.1.1]pentane core.
Introduction of the Pyridine Ring: The bicyclo[1.1.1]pentane core is then functionalized to introduce the pyridine ring. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Hydrazine Group Addition: The final step involves the introduction of the hydrazine group. This is typically done through nucleophilic substitution reactions where hydrazine or its derivatives react with a suitable leaving group on the bicyclo[1.1.1]pentane-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride can undergo various types of chemical reactions:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use hydrazine hydrate or other hydrazine derivatives.
Major Products
Oxidation: Azo compounds and nitrogen oxides.
Reduction: Piperidine derivatives.
Substitution: Various hydrazine-substituted derivatives depending on the leaving group.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of hydrazine-containing molecules on biological systems. It may serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, the compound’s hydrazine group is of particular interest for the development of drugs targeting specific enzymes or receptors. It can be used to design inhibitors or activators of these biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The bicyclo[1.1.1]pentane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride: Similar structure but with an amino group instead of a hydrazine group.
4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)benzene hydrochloride: Similar structure but with a benzene ring instead of a pyridine ring.
4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)quinoline hydrochloride: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
4-(3-Hydrazinylbicyclo[1.1.1]pentan-1-YL)pyridine hydrochloride is unique due to the combination of its bicyclo[1.1.1]pentane core and the hydrazine group. This combination provides a balance of rigidity and reactivity, making it a valuable intermediate in the synthesis of complex molecules. The presence of the pyridine ring also adds to its versatility, allowing for various functionalization reactions.
Properties
IUPAC Name |
(3-pyridin-4-yl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-13-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h1-4,13H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGKVDLJCMUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
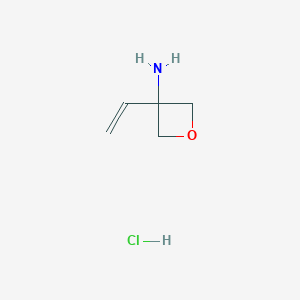
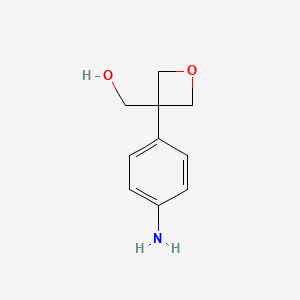
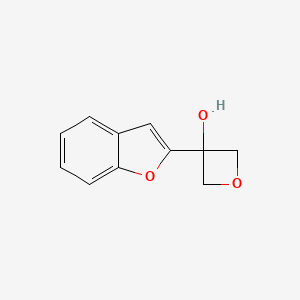
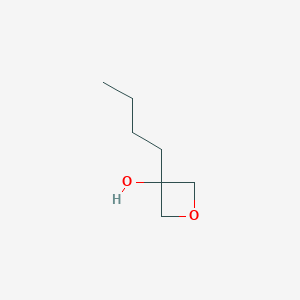
![4-[[3-(Aminomethyl)oxetan-3-yl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8220524.png)
![2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B8220525.png)
![8-Phenyl-2-oxa-6-azaspiro[3.4]octane](/img/structure/B8220543.png)
![5-Phenyl-2-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B8220546.png)
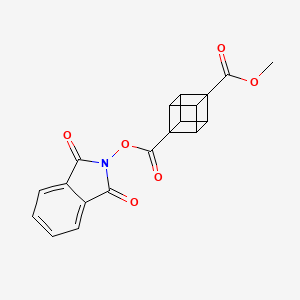
![(2R)-2-[(4-chlorophenyl)sulfonyl-[(4-cyanocuban-1-yl)methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B8220559.png)
![2-trimethylsilylethyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cuban-1-yl]carbamate](/img/structure/B8220567.png)
![[3-(2,2,2-Trifluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride](/img/structure/B8220568.png)
![2-(1-Bicyclo[1.1.1]pentanyl)aniline](/img/structure/B8220574.png)
![2-Imino-2lambda6-thiaspiro[3.4]octane 2-oxide](/img/structure/B8220577.png)
